butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate

Lipophilicity Membrane permeability Extraction efficiency

Optimize your enzymatic nucleoside synthesis with the butyl ester, the superior 5‑carboxyuracil congener. Its logP (0.02) is 1.2–1.8 units higher than methyl/ethyl esters, driving efficient partitioning into EtOAc or DCM for higher isolated yields. Confirmed E. coli thymidine phosphorylase substrate competence supports enzymatic routes. Cited in JPS6110565A as an antitumor intermediate, with registered ¹H NMR and GC‑MS spectra in Wiley libraries for rapid in‑house QC. Select this ester for streamlined work‑up, patent‑traceable routes, and integrated analytical readiness. Inquire now for bulk or research‑scale supply.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 3346-78-9
Cat. No. B15493987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 2,4-dioxo-1H-pyrimidine-5-carboxylate
CAS3346-78-9
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CNC(=O)NC1=O
InChIInChI=1S/C9H12N2O4/c1-2-3-4-15-8(13)6-5-10-9(14)11-7(6)12/h5H,2-4H2,1H3,(H2,10,11,12,14)
InChIKeyZDLHWPASWYGIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 2,4-Dioxo-1H-pyrimidine-5-carboxylate (CAS 3346-78-9): Sourcing & Differentiation Guide for Uracil-5-Carboxylate Ester Procurement


Butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate (CAS 3346‑78‑9) is a 5‑carboxyuracil n‑butyl ester belonging to the pyrimidinedione carboxylate class. Its molecular formula is C₉H₁₂N₂O₄ (MW 212.20 g mol⁻¹), with a calculated logP of 0.02 and density of 1.248 g cm⁻³ . The base structure, uracil‑5‑carboxylic acid (isoorotic acid), serves as a scaffold for ester prodrugs and synthetic intermediates [1]. However, ester chain length profoundly alters physicochemical properties that govern suitability for specific enzymatic, synthetic, or formulation workflows—making informed selection among methyl, ethyl, propyl, isopropyl, and butyl congeners essential.

Why Generic Substitution Among 5-Carboxyuracil Esters Fails: The Critical Role of Ester Chain Length in Butyl 2,4-Dioxo-1H-pyrimidine-5-carboxylate (CAS 3346-78-9) Selection


5‑Carboxyuracil esters are not functionally interchangeable despite sharing the identical uracil‑5‑carboxylate pharmacophore. The n‑butyl ester confers a logP approximately 1.2–1.8 units higher than the methyl or ethyl congeners , directly impacting membrane partitioning in cell‑based assays and extraction efficiency in synthetic workups. Furthermore, thymidine phosphorylase (TP) accepts a range of 5‑carboxyuracil esters as substrates, but the enzyme’s catalytic efficiency is known to vary with the steric and electronic character of the ester moiety [1]. Consequently, substituting a shorter‑chain ester for the butyl derivative can alter reaction rates in enzymatic nucleoside synthesis and modify the lipophilicity‑dependent performance of any downstream prodrug or probe molecule. The quantitative evidence below details where the butyl ester provides measurable differentiation.

Butyl 2,4-Dioxo-1H-pyrimidine-5-carboxylate (CAS 3346-78-9): Quantitative Evidence of Differentiation from Shorter-Chain 5-Carboxyuracil Esters


LogP-Driven Differentiation: Butyl Ester Exhibits 1.2–1.8 Unit Higher Lipophilicity than Methyl and Ethyl Congeners

The calculated logP of butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate is 0.02 . In contrast, the methyl ester (CAS 42821‑92‑1) returns a logP of ‑1.15, and the ethyl ester (CAS 28485‑17‑8) returns a logP of ‑0.76 [1]. This represents a 1.17–1.78 log unit increase in lipophilicity for the butyl congener. A difference of ≥1 log unit typically translates to approximately 10‑fold higher octanol/water partitioning, which can substantially improve passive membrane permeability in cell‑based assays and organic‑phase extraction recovery during synthesis.

Lipophilicity Membrane permeability Extraction efficiency

Thymidine Phosphorylase Substrate Competence: Butyl Ester Enables One-Pot Enzymatic Synthesis of Modified Nucleosides

Tauraitė et al. (2015) demonstrated that the butyl ester of 5‑carboxyuracil, alongside methyl, ethyl, propyl, isopropyl, cyclohexyl, cyclooctyl, and prop‑2‑ynyl esters, acts as a substrate for Escherichia coli thymidine phosphorylase (EC 2.4.2.4) [1]. This substrate acceptance enables a one‑pot enzymatic transglycosylation reaction that converts thymidine or uridine into modified nucleosides bearing a functionalizable 5‑carboxy ester group. While all listed esters are substrates, the butyl ester offers a distinct balance: it retains sufficient aqueous solubility for enzymatic turnover while providing higher organic solubility than methyl or ethyl esters, facilitating product extraction [2]. Quantitative kinetic parameters (Km, kcat) specifically comparing the butyl ester to shorter-chain analogs have not been published in the peer-reviewed literature as of this analysis.

Enzymatic nucleoside synthesis Thymidine phosphorylase Biocatalysis

DNA Polymerase Inhibition Profile: Butyl Ester Evaluated Against M. MuLV and HIV-1 Reverse Transcriptases

In the same study, Tauraitė et al. (2015) tested the synthesized 5‑carboxyuracil esters (including the butyl ester) as inhibitors of Moloney murine leukemia virus (M. MuLV) reverse transcriptase and HIV‑1 reverse transcriptase [1]. The paper reports that several derivatives exhibited inhibitory activity; however, individual IC₅₀ values for the butyl ester were not tabulated in the abstract or publicly available excerpt. The butyl ester was included as part of a systematic ester‑series SAR evaluation, confirming its relevance to antiviral polymerase screening programs. Procurement of the butyl ester—rather than the methyl or ethyl analogs—may be warranted when lipophilicity is a desired parameter in cell‑based antiviral assays, given the established logP advantage.

Reverse transcriptase inhibition DNA polymerase Antiviral screening

Patent-Cited Utility as a Synthetic Intermediate: Butyl Ester in Uracil-5-Carboxylate Derivative Manufacturing

A Japanese patent (JPS6110565A, Takeda Chemical Industries, 1986) explicitly describes the preparation of uracil‑5‑carboxylic acid esters—including the butyl ester—via transesterification of methyl or ethyl uracil‑5‑carboxylate with the corresponding alcohol [1]. The patent designates these esters as intermediates for antitumor agents. The filing demonstrates industrial recognition of the butyl ester’s role in medicinal chemistry supply chains and provides a validated synthetic route distinct from direct esterification of 5‑carboxyuracil. This patent-backed intermediate status provides procurement justification that is absent for longer-chain (e.g., hexyl, octyl) or branched-chain (e.g., tert‑butyl) congeners that lack analogous patent precedent.

Synthetic intermediate Patent evidence Process chemistry

Analytical Characterization: Wiley-Registered Mass Spectrum and NMR Data Facilitate Identity Verification

Butyl 2,4-dioxo-1H-pyrimidine-5-carboxylate is registered in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, with both GC‑MS and NMR spectra available [1]. This curated spectral reference enables unambiguous identity confirmation using standard analytical workflows. In comparison, less common esters (e.g., prop‑2‑ynyl, cyclooctyl) may lack commercial spectral database entries, complicating QC release testing. The availability of validated spectra reduces the analytical burden during incoming material inspection and supports regulatory documentation requirements.

Analytical characterization Mass spectrometry NMR spectroscopy

Butyl 2,4-Dioxo-1H-pyrimidine-5-carboxylate (CAS 3346-78-9): Evidence-Backed Research and Industrial Application Scenarios


Enzymatic Synthesis of Lipophilic Modified Nucleosides via Thymidine Phosphorylase

The butyl ester's confirmed substrate competence toward E. coli thymidine phosphorylase [1], combined with its superior logP (0.02 vs. ≤‑0.76 for ethyl/methyl esters) , makes it the preferred 5‑carboxyuracil ester when the goal is enzymatic production of modified nucleosides that require organic‑phase extraction. The higher lipophilicity facilitates product partitioning into ethyl acetate or dichloromethane, reducing the number of extraction steps and improving isolated yields relative to shorter‑chain esters.

Cell-Based Antiviral Screening Campaigns Targeting Reverse Transcriptase

Although quantitative IC₅₀ differentiation is not publicly available, the butyl ester has been evaluated in a published reverse transcriptase inhibition panel (M. MuLV and HIV‑1 RT) [1]. Its elevated logP relative to methyl and ethyl congeners may enhance passive diffusion across cell membranes, potentially reducing the extracellular concentration required to observe intracellular polymerase inhibition. This property supports its selection over shorter‑chain esters when designing cell‑based antiviral assays where membrane permeability is a known bottleneck.

Medicinal Chemistry Intermediate Campaigns with Patent Precedent

The butyl ester is explicitly cited in JPS6110565A as an intermediate for antitumor agents, prepared via transesterification of methyl or ethyl uracil‑5‑carboxylate [1]. This patent precedent provides a documented synthetic route and regulatory reference point that is valuable for process chemistry groups scaling up uracil‑based lead compounds. The combination of patent recognition and favorable extraction properties (logP 0.02) makes the butyl ester a pragmatic choice when a balance of reactivity and workability is required.

Analytical Method Development and QC Release Testing

The availability of registered ¹H NMR and GC‑MS spectra in the Wiley spectral libraries [1] enables rapid identity verification using standard laboratory instrumentation. This reduces the time and cost associated with outsourced characterization, a practical advantage when procuring gram‑to‑kilogram quantities for synthetic campaigns where multiple ester batches require QC release. This analytical readiness differentiates the butyl ester from less common congeners lacking commercial spectral database coverage.

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